Cas no 18423-69-3 (2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)-)

18423-69-3 structure
Product name:2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)-
2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)-
- CUBEBIN
- CUBEBIN(RG)
- 2-Furanol,tetrahydro-3,4-dipiperonyl
- Cubebine
- tetrahydro-3,4-dipiperonylfuran-2-ol
- Aids002469
- Aids-002469
- .beta.-Cubebin
- 2-Furanol, tetrahydro-3,4-dipiperonyl-
- 3,4-Bis[(1,3-benzodioxol-5-yl)methyl]tetrahydrofuran-2-ol
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)-
- 18423-69-3
- (-)-Cubebin
- J237078S8A
- CHEBI:65684
- UNII-J237078S8A
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
- AI3-62265
- EINECS 242-300-6
- beta-cubebin
- (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol
- 3,4-Bis[(1,3-benzodioxole-5-yl)methyl]tetrahydrofuran-2-ol
- (2S,3R,4R)-3,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)-tetrahydrofuran-2-ol
- (2S,3R,4R)-3,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol
- (8R,8'R,9S)-cubebin
- (2S,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- 1242843-00-0
- 3,4-bis(2H-1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- BDBM50241264
- CHEMBL399831
- CUBEBIN [MI]
- FS-6816
- 9-Hydroxy-3,4:3',4'-bis(methylenedioxy)-9,9'-epoxylignan
- SCHEMBL4884683
- DTXSID101031063
- (2s,3r,4r)-3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydrofuran-2-ol
- Q27134167
- b-Cubebin
- 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol
- NSC147747
- DTXSID60871975
- 3,4-bis(benzo[d][1,3]dioxol-5-ylmethyl)-tetrahydrofuran-2-ol
- Tetrahydro-3,4-dipiperonyl-2-Furanol
- rac-Cubebin
- C20H20O6
- NSC-147747
- SCHEMBL590751
- 3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-Furanol
- DIYWRNLYKJKHAM-UHFFFAOYSA-N
- AKOS024323386
- 3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol, 9CI
- NS00051733
- (-)-alpha-Cubebin
- (-)-beta-Cubebin
- alpha-Cubebin
- DA-68939
- DIYWRNLYKJKHAM-MDOVXXIYSA-N
-
- Inchi: InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2
- InChI Key: DIYWRNLYKJKHAM-UHFFFAOYSA-N
- SMILES: OC1OCC(CC2C=CC3OCOC=3C=2)C1CC1C=CC2OCOC=2C=1
Computed Properties
- Exact Mass: 356.12600
- Monoisotopic Mass: 356.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.4A^2
- XLogP3: 3.4
Experimental Properties
- Density: 1.2029 (rough estimate)
- Melting Point: 131-132°C
- Boiling Point: 409.21°C (rough estimate)
- Flash Point: 272.4°C
- Refractive Index: 1.4450 (estimate)
- PSA: 66.38000
- LogP: 2.51020
- Specific Rotation: D14 -17° (acetone)
2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)- Related Literature
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
18423-69-3 (2-Furanol,3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-, (2S,3R,4R)-) Related Products
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

atkchemica
Gold Member
CN Supplier
Reagent

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
